molecular formula C8H12N2 B8736987 1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile

1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile

Cat. No. B8736987
M. Wt: 136.19 g/mol
InChI Key: CZTLCALRAFSULT-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1-pyrrolidin-1-ylcyclopropane-1-carbonitrile

InChI

InChI=1S/C8H12N2/c9-7-8(3-4-8)10-5-1-2-6-10/h1-6H2

InChI Key

CZTLCALRAFSULT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2(CC2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing a drop of trimethylsilyl chloride and 67.8 g of [(1-ethoxycyclopropyl)oxy]trimethylsilane in 65 ml of methanol is added to 62.6 g of pyrrolidine hydrochloride and 28.7 g of potassium cyanide dissolved in 260 ml of methanol. After stirring for 20 minutes at 20° C., and then for 20 hours at 50° C., the reaction mixture is concentrated to dryness, taken up in dichloromethane, filtered and concentrated to dryness again. The residue is chromatographed over silica gel (CH2Cl2) allowing the desired product to be isolated.
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28.7 g
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260 mL
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Synthesis routes and methods II

Procedure details

The title compound, colorless liquid, was prepared in accordance with the general method of intermediate A from ((1-ethoxycyclopropyl)oxy)trimethylsilane and pyrrolidine.
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Synthesis routes and methods III

Procedure details

The reaction of (1-ethoxycyclopropoxy)trimethylsilane 13 and pyrrolidine 14D with trimethylsilylcyanide yielded after column chromatography with a gradient of heptane/ethyl acetate (v:v 4:1) to ethyl acetate as solvent 1-(pyrrolidin-1-yl)cyclopropanecarbonitrile as a yellow oil (quant.).
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heptane ethyl acetate
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